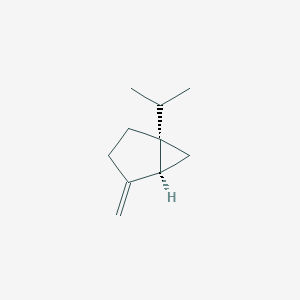

(-)-Sabinene

Descripción general

Descripción

(-)-sabinene is a sabinene. It is an enantiomer of a (+)-sabinene.

This compound, also known as (1s, 5s)-sabinene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in herbs and spices and sweet bay. This makes this compound a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

1. Biofuel and Industrial Applications

(-)-Sabinene, a bicyclic monoterpene, has garnered attention for its potential as a biofuel and industrial chemical. Research has explored its microbial synthesis, revealing insights into its metabolic pathways and key enzymes. Studies highlight the microbial fermentation approach, utilizing model microbes like Escherichia coli and Saccharomyces cerevisiae, to produce sabinene. This suggests a path toward industrial-scale production, leveraging molecular biology and genome analysis tools (Cao et al., 2018; Zhang et al., 2014).

2. Agricultural and Environmental Significance

Studies have shown that sabinene is a major component in certain plants like Conocephalum conicum and plays a role in ecological interactions. Investigations into sabinene synthase genes in plants like rough lemon (Citrus jambhiri) reveal its significance in plant defense against microbial attacks. Additionally, the dynamic emission of sabinene from plants like Cryptomeria japonica contributes to atmospheric processes and air quality, demonstrating its environmental relevance (Adam & Croteau, 1998; Kohzaki et al., 2009; Lin et al., 2015).

3. Health and Cosmetic Applications

Sabinene has been identified in essential oils and is studied for its antimicrobial and antioxidant properties. Its effects on microorganisms like Streptococcus mutans suggest potential in oral healthcare products. Additionally, its inclusion in cosmetic products like perfumes is due to its aromatic properties and stability-enhancing effects in products like roasted sunflower seeds (Park et al., 2019; Quiroga et al., 2015).

4. Chemical and Material Sciences

Research has explored the adsorption properties of sabinene on clays, indicating potential in enhancing insecticidal activities of essential oils. Sabinene's interaction with aldehydes and its reaction with compounds like montmorillonite K10 clay highlights its role in chemical transformations and potential applications in material sciences (Nakhli et al., 2018; Il’ina et al., 2010).

5. Atmospheric Chemistry

The ozonolysis of sabinene in the atmosphere has been studied to understand its role in secondary organic aerosol formation. These studies offer insights into atmospheric chemistry and the environmental impacts of biogenic volatile organic compounds (Wang & Wang, 2017; Carrasco et al., 2006).

Propiedades

IUPAC Name |

(1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVASEGYNIMXJL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(=C)C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12CCC(=C)[C@@H]1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317813 | |

| Record name | (-)-Sabinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-16-9 | |

| Record name | (-)-Sabinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabinene, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Sabinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5R)-2-methylidene-5-propan-2-ylbicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SABINENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W0K1SDY3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Sabinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

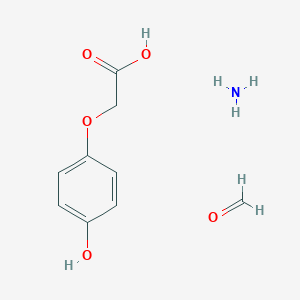

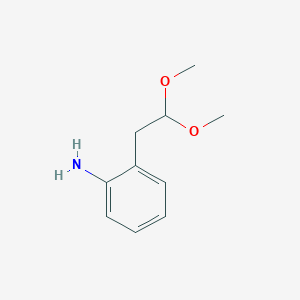

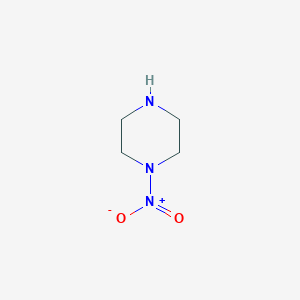

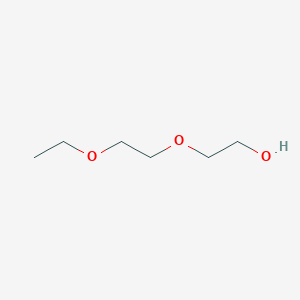

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-Sabinene?

A1: this compound has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for identifying and quantifying this compound in essential oils and extracts. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy, both 1H and 13C, can be used to determine the structure and confirm the identity of this compound. []

Q3: In which plant species is this compound found, and does its concentration vary?

A3: this compound is a common constituent of essential oils from various plants, including Citrus species (e.g., mandarin, sweet orange, bergamot), Daucus carota (carrot), Juniperus species (junipers), Laurus nobilis (bay), Hyptis suaveolens, Ziziphus jujuba, and Origanum vulgare (oregano). [, , , , , , , , , , , , , , , ] The concentration of this compound can vary significantly depending on factors such as plant species, geographical location, growth stage, and extraction method. [, , , , , , ]

Q4: What factors can influence the essential oil yield and composition of plants containing this compound?

A4: Several factors contribute to variations in essential oil yield and composition, including:

- Plant Part: Different plant parts (leaves, flowers, fruits, stems, roots) can have distinct essential oil profiles. [, , , , , , , , , ] For instance, Vitex agnus-castus fruits yielded different oil compositions depending on whether they were comminuted before distillation. []

- Growth Stage: The age and developmental stage of the plant can impact essential oil production. [, , ]

- Environmental Factors: Climate, soil conditions, and altitude can all influence essential oil synthesis. [, , ] For example, Pinus caribaea grown in nutrient-poor soils exhibited higher this compound levels than those in richer soils. []

- Extraction Method: The method employed for essential oil extraction (e.g., hydrodistillation, supercritical fluid extraction) can influence the yield and composition of the oil. [, , ]

Q5: What are the known biological activities of this compound?

A5: this compound, along with other components in essential oils, has demonstrated various biological activities, including:

- Antimicrobial: Essential oils rich in this compound have shown activity against various bacteria and fungi. [, , , , , , , , ]

- Antioxidant: this compound contributes to the antioxidant properties observed in certain essential oils. [, , ]

- Anti-inflammatory: Some essential oils containing this compound have shown potential anti-inflammatory activity. []

- Schistosomicidal: Research suggests that this compound may contribute to the schistosomicidal effects of certain essential oils against Schistosoma mansoni worms. []

Q6: What are the potential applications of this compound based on its biological activities?

A6: this compound's biological activities make it a promising candidate for applications in various fields:

Q7: Are there any known instances of biotransformation of this compound by microorganisms?

A7: Yes, research has shown that certain fungal strains can biotransform this compound. For example, a strain isolated from Citrus fruit epicarp converted this compound into various derivatives, including 4-terpineol, γ-terpinene, γ-terpineol, cis and trans-sabinene hydrate, α-terpinene, p-cymene, limonene, terpinolene, and cis and trans-p-menth-2-en-1-ol. [] This biotransformation highlights the potential for using microorganisms to modify this compound and potentially enhance its properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)

![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)

![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)

![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)